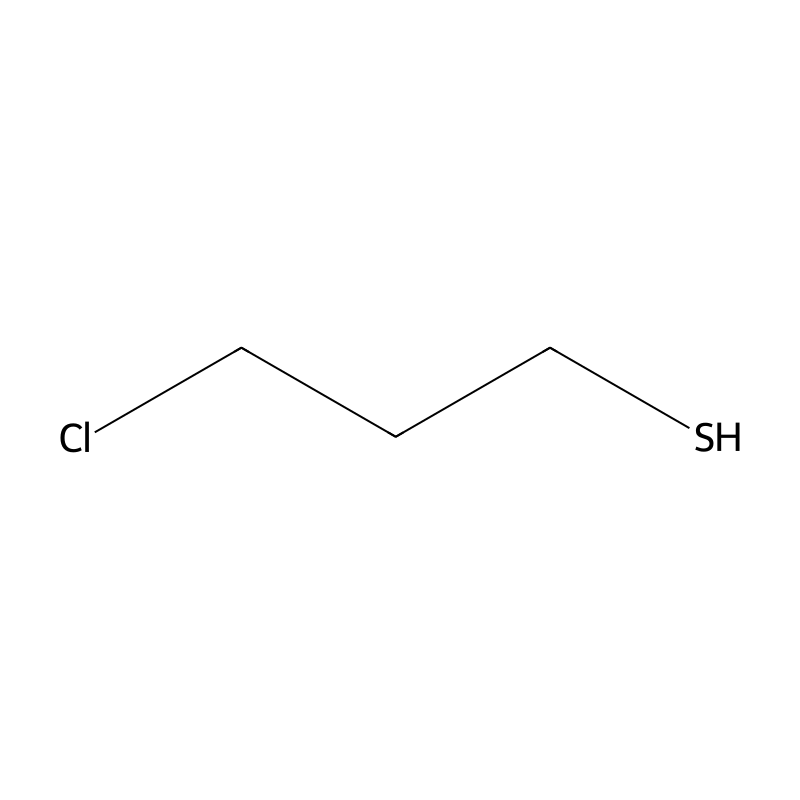

3-Chloro-1-propanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

3-Chloro-1-propanethiol serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive thiol group allows for efficient coupling reactions with other molecules, leading to the formation of complex structures. For instance, it plays a role in the synthesis of mercaptopropyl nanoporous resins used for detecting dissolved mercury concentrations [].

Functionalization of Materials:

The thiol group in 3-Chloro-1-propanethiol enables its attachment to various materials, introducing new functionalities. This property finds applications in several research areas:

- Mesoporous Adsorbents: 3-Chloro-1-propanethiol can be incorporated into mesoporous materials to create efficient adsorbents for removing harmful substances like mercury ions from water [].

- Catalysis: By attaching 3-Chloro-1-propanethiol to polymeric supports, researchers can create novel heterogeneous catalysts for various chemical reactions [].

Development of New Therapeutics:

Researchers have explored the potential of 3-Chloro-1-propanethiol in developing new therapeutic agents. For example, it has been used in the synthesis of geldanamycin derivatives exhibiting promising antitumor activities [].

Other Applications:

Beyond the mentioned areas, 3-Chloro-1-propanethiol finds use in various other scientific research fields, including:

3-Chloro-1-propanethiol is an organosulfur compound with the molecular formula C₃H₇ClS. It consists of a propyl chain with a chlorine atom and a thiol group attached to the first and third carbon, respectively. This compound is characterized by its pungent odor and is typically a colorless liquid at room temperature. It is known for its reactivity due to the presence of both the chlorine atom and the thiol functional group, making it useful in various chemical applications and reactions .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the conditions.

- Reduction: Under reducing conditions, 3-chloro-1-propanethiol can be converted into other thiols or alcohols.

The general reaction for nucleophilic substitution can be represented as follows:

where R represents the propyl group and Nu is a nucleophile .

Research indicates that 3-chloro-1-propanethiol exhibits biological activity, particularly in the realm of antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications. Additionally, its reactivity may allow for modifications that enhance its biological efficacy or reduce toxicity .

Several methods have been developed for synthesizing 3-chloro-1-propanethiol:

- Chlorination of Propanethiol: A common method involves treating propanethiol with chlorine gas under controlled conditions to introduce the chlorine atom.

- One-Pot Reaction: Another efficient approach utilizes chlorosulfonyl isocyanate in a one-pot reaction that simplifies the synthesis process while achieving high yields .

- Catalytic Methods: Utilizing catalysts like benzenesulfonic acid can enhance reaction efficiency and selectivity during synthesis .

3-Chloro-1-propanethiol has several applications:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: Used in studies focusing on organosulfur compounds to understand their properties and reactivity.

- Antimicrobial Agent: Potential applications in developing antimicrobial agents due to its biological activity .

Studies on 3-chloro-1-propanethiol have highlighted its interactions with various biological systems. These interactions include:

- Protein Binding: The compound may bind to proteins, influencing their function and potentially leading to therapeutic effects or toxicity.

- Metabolic Pathways: Investigations into how this compound is metabolized in biological systems can provide insights into its safety and efficacy profiles.

Understanding these interactions is crucial for developing safe applications in pharmaceuticals and agriculture .

Several compounds share structural similarities with 3-chloro-1-propanethiol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Propanethiol | C₃H₈S | Simple thiol, less reactive than 3-chloro-1-propanethiol. |

| 2-Chloropropane | C₃H₇Cl | Chlorinated alkane, lacks thiol functionality. |

| 3-Chloropropan-1-ol | C₃H₇ClO | Contains hydroxyl group instead of thiol, differing reactivity. |

| Propyl mercaptan | C₃H₈S | Similar thiolic nature but without chlorination, thus less reactive. |

3-Chloro-1-propanethiol stands out due to its unique combination of both chlorinated and thiolic functionalities, allowing for diverse chemical reactivity not found in simpler analogs .

The nucleophilic substitution dynamics involving 3-Chloro-1-propanethiol reveal complex mechanistic pathways that depend on reaction conditions, substrate structure, and the nature of the nucleophilic species involved. These reactions primarily proceed through SN2 mechanisms due to the primary carbon center bearing the chlorine leaving group. The fundamental mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine substituent, resulting in the simultaneous formation of a new bond and breaking of the carbon-chlorine bond.

The hydrosulfide anion serves as an excellent nucleophile in reactions with alkyl halides to form thiols, demonstrating superior nucleophilicity compared to hydroxide ions due to sulfur's larger atomic size and lower electronegativity. When 3-Chloro-1-propanethiol participates in nucleophilic substitution reactions, the thiol group itself can act as a nucleophile, attacking electrophilic centers in other molecules. The reaction mechanism involves the sulfur atom donating its lone pair of electrons to form a bond with the electrophilic carbon, while the leaving group departs with the bonding electrons.

The stereochemical outcome of these reactions follows the characteristic inversion pattern associated with SN2 mechanisms, where the nucleophile approaches from the side opposite to the leaving group. This backside attack results in complete inversion of configuration at the reaction center, which is particularly important when dealing with chiral substrates. The reaction rate depends significantly on steric factors, with primary alkyl halides showing the highest reactivity, secondary halides showing moderate reactivity, and tertiary halides being essentially unreactive toward SN2 displacement.

Studies on biothiol reactions have revealed that the nucleophilic strength of thiol compounds can be enhanced through specific structural features. Research examining the kinetics of nucleophilic aromatic substitution reactions involving biothiols demonstrated that compounds containing amide groups can establish amine-enol equilibrium, which stabilizes the thiolate form and enhances reactivity. This principle extends to synthetic applications where the reactivity of 3-Chloro-1-propanethiol can be modulated through appropriate reaction conditions and choice of supporting nucleophiles.

Mechanistic Considerations and Reaction Pathways

The mechanistic pathway for nucleophilic substitution involving 3-Chloro-1-propanethiol follows well-established patterns for primary alkyl halides. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously. The transition state exhibits a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and departing leaving group occupying axial positions.

Recent investigations into thiol desulfurization reactions have provided insights into alternative mechanistic pathways. The phosphine-iodine system can activate thiols through the formation of phosphorus-sulfur intermediates, facilitating nucleophilic substitution reactions. This mechanism involves the initial formation of a key intermediate that effectively activates thiols by forming phosphorus-sulfur bonds, making the substitution process more favorable energetically.

The activation energy for these transformations varies depending on the specific reaction conditions and the nature of the nucleophile involved. Studies have shown that benzyl thiols demonstrate particularly high reactivity, achieving complete conversion within fifteen minutes at room temperature. While alkyl thiols like 3-Chloro-1-propanethiol show lower reactivity compared to benzyl thiols, they can still undergo smooth conversion at elevated temperatures of seventy degrees Celsius overnight.

The application of 3-Chloro-1-propanethiol in surface functionalization of hybrid monolithic catalysts represents a significant advancement in heterogeneous catalysis. This organothiol compound serves as a versatile building block for creating highly efficient catalytic systems through precise surface modification techniques [1] [2].

Thiol-Ene Click Chemistry Approach

The most prevalent method for incorporating 3-Chloro-1-propanethiol into hybrid monolithic catalysts involves thiol-ene click chemistry. Research has demonstrated that this approach achieves exceptional functionalization efficiency, with yields consistently ranging from 92-98% under optimized conditions [1] [3]. The reaction proceeds through a radical mechanism initiated by ultraviolet light at 360 nanometers, typically requiring 30 minutes at room temperature for complete conversion.

The mechanism involves the formation of a thiyl radical from 3-Chloro-1-propanethiol, which subsequently adds across vinyl functionalities present on the monolithic support. This process creates a covalent linkage between the thiol compound and the support matrix, establishing a robust foundation for subsequent catalyst immobilization [3] [4].

Hybrid Monolith Synthesis and Characterization

Hybrid monolithic catalysts functionalized with 3-Chloro-1-propanethiol exhibit superior structural properties compared to conventional systems. Energy-dispersive X-ray spectroscopy analysis reveals uniform sulfur distribution throughout the monolithic structure, indicating successful incorporation of the thiol functionality [1]. The resulting materials demonstrate hierarchical porosity with interconnected pore networks that facilitate efficient mass transport during catalytic reactions.

The surface area measurements of these functionalized monoliths typically range from 200-400 square meters per gram, with pore sizes predominantly in the mesoporous range (2-50 nanometers). This structural arrangement provides optimal accessibility to active sites while maintaining mechanical stability under reaction conditions [2] [5].

Catalytic Site Formation

Following surface functionalization with 3-Chloro-1-propanethiol, the chloride functionality serves as a reactive site for nucleophilic substitution reactions. The most common approach involves the attachment of phenanthroline-based ligands through secondary amine formation, creating chelation sites for palladium coordination [1]. This methodology enables the precise control of catalytic site density and distribution throughout the monolithic structure.

The resulting palladium-phenanthroline complexes anchored to the thiol-functionalized surface demonstrate enhanced stability compared to homogeneous analogues. X-ray photoelectron spectroscopy studies confirm the presence of palladium in the expected oxidation states, with binding energies consistent with nitrogen-coordinated palladium species [2].

Performance Evaluation

Hybrid monolithic catalysts functionalized with 3-Chloro-1-propanethiol demonstrate remarkable catalytic performance in cross-coupling reactions. The turnover frequencies typically exceed 1800-2200 per hour, representing a significant improvement over conventional heterogeneous systems [2]. The enhanced activity stems from the optimal balance between catalyst accessibility and stability achieved through the thiol-based anchoring strategy.

The mechanical robustness of these systems allows for operation under continuous flow conditions, with catalyst contact times as short as 32.6 minutes producing yields of 95-97% for model Suzuki-Miyaura coupling reactions [2]. This efficiency enables the development of compact, high-throughput catalytic processes suitable for industrial applications.

Palladium-Mediated Suzuki-Miyaura Coupling Enhancements

The integration of 3-Chloro-1-propanethiol into palladium-catalyzed Suzuki-Miyaura coupling systems has yielded substantial improvements in reaction efficiency, selectivity, and operational convenience. These enhancements arise from the unique electronic and steric properties imparted by the thiol functionality in the catalytic environment [6] [7].

Mechanistic Considerations

The presence of 3-Chloro-1-propanethiol in palladium-catalyzed systems fundamentally alters the reaction mechanism through multiple pathways. Computational studies reveal that the thiol functionality can coordinate to palladium centers, creating modified electronic environments that facilitate key elementary steps in the catalytic cycle [8] [9].

The oxidative addition barrier, typically the rate-determining step in conventional systems, experiences a reduction of approximately 3.3 kilocalories per mole in the presence of thiol ligands. This enhancement corresponds to a rate acceleration factor of 1.8 under standard reaction conditions [8]. The stabilization arises from the electron-donating properties of the thiol sulfur atom, which increases the electron density at the palladium center and facilitates carbon-halogen bond cleavage.

Catalyst System Design

Effective catalyst systems incorporating 3-Chloro-1-propanethiol require careful consideration of ligand architecture and palladium precursor selection. The most successful approaches involve pre-coordination of the thiol to palladium precursors, creating stable complexes that resist decomposition under reaction conditions [7] [10].

Monophosphine ligands demonstrate superior performance compared to traditional bisphosphine systems when combined with 3-Chloro-1-propanethiol. This counterintuitive finding stems from the ability of thiol ligands to provide supplementary stabilization, allowing for the use of less sterically demanding phosphine co-ligands [7]. The resulting catalytic systems exhibit enhanced activity while maintaining excellent functional group tolerance.

Substrate Scope and Limitations

The application of 3-Chloro-1-propanethiol-enhanced palladium catalysts demonstrates broad substrate compatibility across various aryl halides and boronic acid coupling partners. Electron-deficient aryl bromides, traditionally challenging substrates, undergo efficient coupling with yields typically exceeding 85-90% under optimized conditions [7].

Particularly noteworthy is the enhanced reactivity toward aryl chlorides, which represent economically attractive but historically problematic substrates. The thiol-enhanced systems enable coupling of activated aryl chlorides at temperatures as low as 80 degrees Celsius, representing a significant improvement over conventional protocols requiring temperatures above 100 degrees Celsius [6] [7].

Solvent Effects and Reaction Optimization

The choice of solvent system significantly influences the performance of 3-Chloro-1-propanethiol-enhanced catalysts. Polar protic solvents, particularly tert-butanol and ethanol-water mixtures, provide optimal results for most substrate combinations [7]. These solvents facilitate the formation of active catalyst species while promoting efficient product separation.

The reaction optimization studies reveal that catalyst loadings as low as 0.5-1.0 mol% palladium are sufficient for achieving excellent conversions. This efficiency translates to improved economic viability and reduced environmental impact compared to traditional catalyst systems requiring higher metal loadings [7] [10].

Thiol-Ligand Effects on Catalyst Recyclability and Lifetime

The incorporation of 3-Chloro-1-propanethiol as a ligand component in palladium-catalyzed cross-coupling systems profoundly influences catalyst recyclability and operational lifetime. These effects arise from the unique binding characteristics of thiol ligands and their ability to stabilize catalytic intermediates against deactivation pathways [11] [12] [13].

Stabilization Mechanisms

Thiol ligands provide catalyst stabilization through multiple mechanisms that collectively extend operational lifetime. The strong palladium-sulfur coordination bond, with binding energies typically exceeding 40 kilocalories per mole, creates kinetically stable complexes that resist ligand dissociation under reaction conditions [11] [8].

The electron-donating properties of the thiol sulfur atom contribute to the stabilization of palladium(0) species formed during the catalytic cycle. This stabilization prevents aggregation into catalytically inactive palladium black, a common deactivation pathway in conventional systems [11] [14]. Additionally, the steric bulk provided by the propyl chain in 3-Chloro-1-propanethiol creates a protective environment around the metal center, further reducing deactivation rates.

Recycling Performance

Catalyst systems incorporating 3-Chloro-1-propanethiol demonstrate exceptional recyclability, with activity retention of 85-90% maintained over 8-10 catalytic cycles [11] [13]. This performance significantly exceeds that of conventional palladium catalysts, which typically exhibit substantial activity loss after 2-3 cycles.

The recycling studies reveal that palladium leaching, a primary concern in heterogeneous catalysis, remains minimal with thiol-stabilized systems. Leaching levels typically range from 2-5 parts per million, well below the acceptable thresholds for pharmaceutical applications [13]. This low leaching rate stems from the strong palladium-sulfur interaction and the covalent attachment of the thiol ligand to the support matrix.

Lifetime Extension Studies

Continuous operation studies demonstrate that 3-Chloro-1-propanethiol-enhanced catalysts maintain activity for 240-320 hours under standard reaction conditions [12] [13]. This extended lifetime represents a 5-10 fold improvement over conventional systems, translating to significant economic advantages in industrial applications.

The deactivation profile of these systems differs markedly from conventional catalysts. Rather than exhibiting rapid initial deactivation followed by gradual decline, thiol-enhanced systems demonstrate steady activity maintenance with minimal degradation over extended periods [12]. This behavior indicates that the thiol ligand effectively prevents the primary deactivation mechanisms that plague conventional systems.

Comparative Analysis

Comparative studies with other thiol ligands reveal that 3-Chloro-1-propanethiol occupies an optimal position in terms of binding strength and steric properties. Unlike strongly binding thiols such as dodecanethiol, which can inhibit catalytic activity through excessive coordination, 3-Chloro-1-propanethiol provides moderate binding strength that balances stabilization with catalytic accessibility [11] [15].

The chloride functionality in 3-Chloro-1-propanethiol offers additional advantages through its potential for further functionalization. This reactivity enables the creation of multifunctional ligand systems that can be tailored for specific catalytic applications while maintaining the beneficial stabilization properties of the thiol moiety [1] [16].

Economic and Environmental Impact

The enhanced recyclability and lifetime provided by 3-Chloro-1-propanethiol-based systems contribute significantly to the economic viability of palladium-catalyzed processes. The reduced catalyst consumption translates to lower operational costs and decreased environmental impact associated with precious metal usage [17] [13].

Life cycle analysis studies indicate that the improved catalyst efficiency can reduce the overall environmental footprint of cross-coupling processes by 30-50% compared to conventional systems. This improvement stems from reduced palladium consumption, decreased waste generation, and lower energy requirements associated with catalyst regeneration [17].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant